An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] Its derivatives have been investigated for a wide range of biological activities, including the inhibition of kinases and as agents for treating conditions like renal anemia.[1][2] The precise substitution pattern on this bicyclic ring system is critical for molecular recognition and biological function. Consequently, unambiguous structure elucidation is a cornerstone of the discovery and development process.
This guide provides a comprehensive, field-proven methodology for the definitive structure determination of a specific derivative, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine . Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and demonstrate how an integrated analytical approach creates a self-validating system, ensuring the highest degree of scientific integrity. We will leverage a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to build an unassailable structural proof.
Compound Profile: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
A foundational understanding of the target molecule's basic properties is the first step in any analytical workflow.
Chemical Structure and Atom Numbering:
Integrated workflow for definitive structure elucidation.
Mass Spectrometry: The First Validation Gate
Expertise & Causality: Mass spectrometry is the initial and most rapid method to confirm the molecular weight and elemental composition. For a halogenated compound, it provides a unique isotopic signature that serves as a critical first-pass validation. High-Resolution Mass Spectrometry (HRMS) is specified to distinguish the target's exact mass from other potential elemental compositions with the same nominal mass. [3][4] Experimental Protocol (HRMS - ESI):
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Ionization Mode: Utilize Electrospray Ionization (ESI) in positive ion mode, which is effective for nitrogen-containing heterocyclic compounds, to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Data Processing: Determine the exact mass of the most abundant peak in the molecular ion cluster and compare it to the theoretical calculated mass.
Trustworthiness & Data Interpretation:
The data must satisfy two key criteria:
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Exact Mass: The measured mass of the [M+H]⁺ ion must be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.
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Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum must display a characteristic pattern for a molecule containing one chlorine atom. [5][6]This will manifest as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. [6] Table 2: Expected Mass Spectrometry Data
| Ion | Theoretical m/z (C₆H₆ClN₄⁺) | Expected Isotopic Pattern |
| [M+H]⁺ | 169.0330 | A prominent peak at m/z 169.0330 and a second peak at m/z 171.0301 with ~32% of the first peak's intensity. |
This isotopic signature is a powerful diagnostic tool that immediately confirms the presence and number of chlorine atoms in the molecule. [5]
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, defining the specific isomer. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecular framework. [7][8][9][10] Experimental Protocol (500 MHz or higher):
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Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals. [10]2. 1D ¹H Acquisition: Acquire a standard proton spectrum to identify all hydrogen environments.
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1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
2D gCOSY Acquisition: This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.
-
2D gHSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to (¹J-CH).
-
2D gHMBC Acquisition: This is the most critical experiment for piecing together the full structure. It reveals long-range correlations between protons and carbons (typically ²J-CH and ³J-CH), connecting the molecular fragments. [9][11] Trustworthiness & Data Interpretation:
The interpretation is a systematic process of assembling a puzzle, where each piece of data from the different experiments must fit perfectly.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)
| Atom Number | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale & Key HMBC Correlations |
| -CH₃ (on N1) | ~3.9 - 4.1, singlet (3H) | ~35 - 40 | Singlet due to no adjacent protons. Should show HMBC correlation to C5 and C3a. |
| H3 | ~8.0 - 8.3, singlet (1H) | ~130 - 135 | Aromatic proton on the pyrazole ring. Should show HMBC correlation to C5, C3a, and the methyl carbon. |
| H7 | ~8.5 - 8.8, singlet (1H) | ~150 - 155 | Aromatic proton on the pyrimidine ring. Should show HMBC correlation to C5 and C7a. |
| C3a | N/A | ~110 - 115 | Quaternary carbon at the ring junction. |
| C5 | N/A | ~155 - 160 | Quaternary carbon bearing the chloro group. Its chemical shift is significantly downfield. |
| C7a | N/A | ~152 - 157 | Quaternary carbon at the ring junction. |
Note: Predicted shifts are estimates and may vary based on solvent and concentration.
The key to distinguishing the 5-chloro isomer from any potential 7-chloro impurity lies in the HMBC spectrum. For the 5-chloro isomer, a long-range correlation should be observed between the N-methyl protons and C5. Conversely, a 7-chloro isomer would lack this specific correlation. This cross-validation between experiments is the essence of a trustworthy protocol. [12]
X-ray Crystallography: The Definitive Proof
Expertise & Causality: Single-crystal X-ray crystallography is the gold standard for structure determination. It provides an unambiguous, three-dimensional map of electron density from which the precise location of every atom can be determined, confirming not only connectivity but also bond lengths and angles in the solid state. [13][14] Experimental Protocol:
-
Crystal Growth (Causality-Driven): This is the most critical and often challenging step. The goal is to grow a single, well-ordered crystal free of defects. This is essential because the diffraction experiment relies on the constructive interference of X-rays scattered by a perfectly repeating lattice. Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.
-
Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. [14][15]The crystal is cooled (e.g., to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods (e.g., direct methods) to generate an initial electron density map. [15]This model is then "refined" to best fit the experimental data, ultimately yielding the final atomic coordinates.
Trustworthiness & Data Interpretation:
The output is a detailed crystallographic information file (CIF) containing the precise coordinates of each atom. This data confirms:
-
The pyrazolo[4,3-d]pyrimidine core structure.
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The location of the methyl group on the N1 position of the pyrazole ring.
-
The location of the chlorine atom on the C5 position of the pyrimidine ring.
The result is a definitive, visual confirmation of the structure that validates the hypotheses drawn from MS and NMR data.
Conclusion
The structure elucidation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is not a linear process but a synergistic application of orthogonal analytical techniques. Mass spectrometry provides the initial confirmation of elemental formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments then maps the intricate atomic connectivity, allowing for the definitive assignment of the specific isomer. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unequivocal 3D representation of the molecule. By following this integrated, self-validating workflow, researchers can ensure the absolute structural integrity of their compounds, a non-negotiable prerequisite for advancing research in drug discovery and development.
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